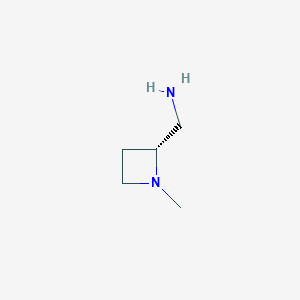

(R)-2-Aminomethyl-1-methylazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-methylazetidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSTZIIJZBVKNK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275808 | |

| Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-11-3 | |

| Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of 1,2-Disubstituted Azetidines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates. The controlled synthesis of enantiomerically pure 1,2-disubstituted azetidines, however, presents a significant synthetic challenge. This guide provides a comprehensive overview of key, state-of-the-art methodologies for the enantioselective synthesis of these valuable building blocks, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

Several powerful strategies have emerged for the enantioselective construction of 1,2-disubstituted azetidines. These methods can be broadly categorized into catalytic asymmetric reactions, the use of chiral auxiliaries, and strain-release functionalization. This guide will delve into the following key approaches:

-

Catalytic Asymmetric Methods

-

Copper-Catalyzed [3+1] Cycloaddition

-

Asymmetric Hydrogenation of 2-Azetines

-

Copper-Catalyzed Boryl Allylation of Azetines

-

-

Chiral Auxiliary-Mediated Synthesis

-

Synthesis via Chiral Sulfinamide Auxiliaries

-

-

Strain-Release Functionalization

-

Ring-Opening of 1-Azabicyclobutanes

-

Catalytic Asymmetric Methods

Catalytic enantioselective methods offer an efficient and atom-economical approach to chiral 1,2-disubstituted azetidines, often providing high levels of stereocontrol with only a substoichiometric amount of a chiral catalyst.

Copper-Catalyzed [3+1] Cycloaddition

A notable advance in the synthesis of highly substituted azetidines is the copper-catalyzed [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates. This method allows for the construction of a tetrasubstituted azetidine ring with high enantioselectivity.[1]

General Reaction Scheme:

Figure 1. Copper-Catalyzed [3+1] Cycloaddition Workflow.

Quantitative Data Summary:

| Entry | R¹ | R² | Yield (%) | ee (%) |

| 1 | Ph | Me | 85 | 95 |

| 2 | 4-MeC₆H₄ | Et | 82 | 93 |

| 3 | 4-ClC₆H₄ | Me | 88 | 96 |

| 4 | 2-Naphthyl | Et | 79 | 91 |

Table 1. Enantioselective [3+1] Cycloaddition of Imido-sulfur Ylides and Enoldiazoacetates.[1]

Detailed Experimental Protocol:

To a solution of the chiral sabox ligand (0.012 mmol) and Cu(MeCN)₄PF₆ (0.010 mmol) in freshly distilled CH₂Cl₂ (1.0 mL) is added the enoldiazoacetate (0.20 mmol). The resulting mixture is stirred at room temperature for 10 minutes. A solution of the imido-sulfur ylide (0.22 mmol) in CH₂Cl₂ (1.0 mL) is then added dropwise over 30 minutes. The reaction is stirred at room temperature for 12 hours or until complete consumption of the starting material as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 1,2-disubstituted azetidine. Enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Hydrogenation of 2-Azetines

The asymmetric hydrogenation of prochiral 2-azetines provides a direct route to enantioenriched 1,2-disubstituted azetidines. This transformation is often catalyzed by ruthenium or palladium complexes bearing chiral phosphine ligands.[1][2]

General Reaction Scheme:

Figure 2. Asymmetric Hydrogenation of a 2-Azetine.

Quantitative Data Summary:

| Entry | Catalyst | Ligand | Solvent | Pressure (atm) | Yield (%) | er |

| 1 | [Ru(cod)₂Cl₂] | (S)-BINAP | MeOH | 50 | 95 | 95:5 |

| 2 | Pd/C | - | EtOAc | 1 | 98 | (racemic) |

| 3 | [Ru(p-cymene)I₂]₂ | (R,R)-TsDPEN | CH₂Cl₂ | 60 | 92 | 97:3 |

| 4 | [Rh(cod)₂]BF₄ | (S,S)-Me-DuPhos | THF | 20 | 96 | 99:1 |

Table 2. Asymmetric Hydrogenation of 2-Azetines.[1][2]

Detailed Experimental Protocol:

In a glovebox, a pressure vessel is charged with the 2-azetine (0.50 mmol), the chiral ruthenium catalyst (0.005 mmol), and the chiral ligand (0.006 mmol) in degassed methanol (5.0 mL). The vessel is sealed, removed from the glovebox, and purged with hydrogen gas three times. The reaction mixture is then pressurized with hydrogen to 50 atm and stirred at 50 °C for 24 hours. After cooling to room temperature and carefully releasing the pressure, the solvent is removed in vacuo. The crude product is purified by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1,2-disubstituted azetidine. The enantiomeric ratio is determined by chiral HPLC.

Copper-Catalyzed Boryl Allylation of Azetines

A highly enantioselective three-component reaction involving the difunctionalization of azetines has been developed, providing access to chiral 2,3-disubstituted azetidines. This copper-catalyzed boryl allylation installs both a boryl and an allyl group across the double bond of the azetine with excellent stereocontrol.[3][4]

General Reaction Scheme:

Figure 3. Copper-Catalyzed Boryl Allylation of an Azetine.

Quantitative Data Summary:

| Entry | Azetine Substituent (R¹) | Allyl Phosphate Substituent (R²) | Yield (%) | dr | ee (%) |

| 1 | Ph | Ph | 95 | >20:1 | 98 |

| 2 | 4-MeO-C₆H₄ | 4-CF₃-C₆H₄ | 92 | >20:1 | 97 |

| 3 | 2-Thienyl | CH=CHPh | 88 | >20:1 | 96 |

| 4 | Cy | Ph | 90 | >20:1 | 95 |

Table 3. Enantioselective Copper-Catalyzed Boryl Allylation of Azetines.[4]

Detailed Experimental Protocol:

In a nitrogen-filled glovebox, an oven-dried vial is charged with CuBr (10 mol %), the chiral bisphosphine ligand (S,S)-L1 (12 mol %), and B₂pin₂ (0.075 mmol). Anhydrous 1,4-dioxane (1 mL) is added, followed by the azetine (0.05 mmol) and the allyl phosphate (0.075 mmol). The vial is sealed and the reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted azetidine. The diastereomeric ratio and yield are determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[4]

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary temporarily attached to the substrate can effectively direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to reveal the enantioenriched product.

Synthesis via Chiral Sulfinamide Auxiliaries

Chiral tert-butanesulfinamide can be employed as an effective chiral auxiliary for the synthesis of C-2 substituted azetidines with high levels of stereoselectivity.

General Reaction Scheme:

Figure 4. Synthesis of 1,2-Disubstituted Azetidines using a Chiral Sulfinamide Auxiliary.

Quantitative Data Summary:

| Entry | Aldehyde (R¹) | Reformatsky Reagent (R²) | Yield (%) | dr |

| 1 | PhCHO | BrCH₂CO₂Et | 75 | >95:5 |

| 2 | i-PrCHO | BrCH₂CO₂Et | 72 | 92:8 |

| 3 | c-HexCHO | BrCH(Me)CO₂Et | 68 | 90:10 |

| 4 | Ph(CH₂)₂CHO | BrCH₂CO₂Et | 78 | >95:5 |

Table 4. Diastereoselective Synthesis of Azetidines using a Chiral Sulfinamide Auxiliary.

Detailed Experimental Protocol:

Step 1: Synthesis of the β-Amino Alcohol: To a solution of the sulfinimine (1.0 mmol) in THF (10 mL) at -78 °C is added a solution of the Reformatsky reagent (1.5 mmol) in THF (5 mL). The reaction is stirred for 4 hours at -78 °C and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is then dissolved in THF (10 mL) and cooled to 0 °C. Lithium aluminum hydride (1.5 mmol) is added portion-wise, and the reaction is stirred for 2 hours. The reaction is quenched by the sequential addition of water, 15% NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude β-amino alcohol, which is used in the next step without further purification.

Step 2: Cyclization to the Azetidine: To a solution of the crude β-amino alcohol (1.0 mmol) in toluene (20 mL) is added Tsunoda reagent (1.2 mmol). The mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the N-sulfinyl azetidine.

Step 3: Deprotection: The N-sulfinyl azetidine is dissolved in methanol (5 mL), and 4 M HCl in dioxane (2.0 mL) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is partitioned between CH₂Cl₂ and saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated to give the 1,2-disubstituted azetidine.

Strain-Release Functionalization

This strategy takes advantage of the inherent ring strain of highly reactive bicyclic systems, such as 1-azabicyclobutanes (ABBs), which can undergo stereospecific ring-opening reactions with a variety of nucleophiles to produce functionalized azetidines.[5][6]

Ring-Opening of 1-Azabicyclobutanes

The strain-release functionalization of enantiopure 1-azabicyclobutanes provides a modular and programmable route to complex, stereochemically defined azetidines.

General Reaction Scheme:

Figure 5. Strain-Release Functionalization of a 1-Azabicyclobutane.

Quantitative Data Summary:

| Entry | Nucleophile | Conditions | Yield (%) |

| 1 | PhCOOH | THF, rt | 95 |

| 2 | PhOH | THF, rt | 92 |

| 3 | BnNH₂ | TfOH, CH₃CN, -40 °C to rt | 88 |

| 4 | MeOH | TfOH, Toluene, -78 °C to rt | 90 |

Table 5. Strain-Release Functionalization of 1-Azabicyclobutanes.[6]

Detailed Experimental Protocol:

For acidic nucleophiles: To a solution of the enantiopure 1-azabicyclobutane (0.2 mmol) in THF (1.0 mL) at room temperature is added the carboxylic acid or phenol (0.24 mmol). The reaction mixture is stirred for 2-4 hours until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the desired 1,2-disubstituted azetidine.

For basic nucleophiles: To a solution of the enantiopure 1-azabicyclobutane (0.2 mmol) in CH₃CN (1.0 mL) at -40 °C is added a solution of triflic acid (0.9-1.0 equiv) in CH₃CN (0.5 mL). The mixture is stirred for 5 minutes, followed by the addition of the amine or alcohol (0.3 mmol). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the final product.[6]

Conclusion

The enantioselective synthesis of 1,2-disubstituted azetidines has witnessed remarkable progress, with a diverse array of powerful methodologies now available to synthetic chemists. The choice of a particular strategy will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. Catalytic asymmetric methods are often the most efficient for large-scale synthesis, while chiral auxiliary and strain-release approaches offer excellent stereocontrol and modularity for the construction of diverse azetidine libraries. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward these important heterocyclic motifs.

References

- 1. researchgate.net [researchgate.net]

- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Synthesis of 2-Aminomethylazetidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and ability to serve as bioisosteres for other cyclic and acyclic moieties. Among these, chiral 2-aminomethylazetidine derivatives are particularly valuable building blocks for the synthesis of novel therapeutic agents. Their stereochemistry plays a crucial role in determining biological activity and target specificity. This technical guide provides an in-depth overview of the primary strategies for the asymmetric synthesis of these important compounds, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The asymmetric synthesis of 2-aminomethylazetidine derivatives predominantly proceeds through two highly effective and stereocontrolled routes, starting from readily accessible chiral precursors:

-

Route A: From Chiral Azetidine-2-carbonitriles. This pathway involves the stereoselective reduction of an enantiomerically pure azetidine-2-carbonitrile. The key challenge lies in achieving high enantioselectivity in the synthesis of the nitrile precursor and preserving the stereocenter during the reduction.

-

Route B: From Chiral Azetidine-2-carboxylic Acids. This versatile approach utilizes enantiomerically enriched azetidine-2-carboxylic acid as the starting material. The carboxylic acid is then converted to a primary amide, which can subsequently be transformed into the target 2-aminomethylazetidine via either a Hofmann rearrangement or a direct reduction.

The following sections will delve into the specifics of each route, providing detailed experimental procedures and a summary of the expected outcomes.

Route A: Synthesis via Chiral Azetidine-2-carbonitriles

This synthetic pathway hinges on the preparation of an enantiomerically pure azetidine-2-carbonitrile, which is then reduced to the desired 2-aminomethylazetidine. A highly effective method for obtaining the chiral nitrile is through the biocatalytic resolution of a racemic mixture.

Step 1: Enantioselective Biotransformation of Racemic 1-Benzylazetidine-2-carbonitrile

A robust method for obtaining the chiral precursor involves the use of whole-cell catalysts, such as Rhodococcus erythropolis, which can selectively hydrolyze one enantiomer of a racemic nitrile to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted and in high enantiomeric excess.

Experimental Protocol:

A suspension of racemic 1-benzylazetidine-2-carbonitrile (1.0 g, 5.37 mmol) in a phosphate buffer solution (pH 7.0, 50 mL) is treated with whole cells of Rhodococcus erythropolis AJ270 (0.1 g dry cell weight). The mixture is shaken at 30°C and 200 rpm. The reaction progress is monitored by HPLC. Upon completion (typically when ~50% conversion is reached), the mixture is extracted with ethyl acetate. The organic layer, containing the unreacted (S)-1-benzylazetidine-2-carbonitrile, is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Product | Yield | Enantiomeric Excess (ee) |

| (S)-1-Benzylazetidine-2-carbonitrile | Up to 48% | >99% |

Step 2: Stereoselective Reduction of (S)-1-Benzylazetidine-2-carbonitrile

The enantiomerically pure nitrile is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, and the reaction is typically carried out at low temperatures to maintain the stereochemical integrity of the chiral center.

Experimental Protocol:

To a solution of (S)-1-benzylazetidine-2-carbonitrile (0.5 g, 2.68 mmol) in anhydrous diethyl ether (20 mL) at 0°C under an inert atmosphere, a solution of lithium aluminum hydride (1.0 M in THF, 3.0 mL, 3.0 mmol) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by the sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL). The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude (S)-1-benzyl-2-(aminomethyl)azetidine.

Quantitative Data:

| Product | Yield |

| (S)-1-Benzyl-2-(aminomethyl)azetidine | ~85-95% |

Logical Workflow for Route A:

Route B: Synthesis via Chiral Azetidine-2-carboxylic Acids

This widely applicable route commences with the asymmetric synthesis of azetidine-2-carboxylic acid, a versatile chiral building block. Subsequent functional group transformations lead to the desired 2-aminomethylazetidine.

Step 1: Asymmetric Synthesis of L-Azetidine-2-carboxylic Acid

One practical approach to enantiomerically pure azetidine-2-carboxylic acid involves the use of a chiral auxiliary, such as (R)-α-methylbenzylamine.[1]

Experimental Protocol:

A solution of N-((R)-α-methylbenzyl)-2,4-dibromobutanamide in a suitable solvent is treated with a strong base, such as sodium hydride, to induce intramolecular cyclization, forming the azetidine ring. The chiral auxiliary is subsequently removed by hydrogenolysis to yield L-azetidine-2-carboxylic acid.

Quantitative Data:

| Product | Overall Yield | Enantiomeric Excess (ee) |

| L-Azetidine-2-carboxylic Acid | ~40-50% | >98% |

Step 2: N-Protection and Amide Formation

The synthesized L-azetidine-2-carboxylic acid is first protected at the nitrogen atom, typically with a Boc group, to prevent side reactions in subsequent steps. The protected carboxylic acid is then converted to the primary amide.

Experimental Protocol (N-Boc Protection and Amidation):

To a solution of L-azetidine-2-carboxylic acid (1.0 g, 9.9 mmol) in a mixture of dioxane and water (1:1, 20 mL) is added di-tert-butyl dicarbonate (2.4 g, 11.0 mmol) and triethylamine (1.5 mL, 10.9 mmol). The mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with brine. The organic layer is dried and concentrated to give N-Boc-L-azetidine-2-carboxylic acid.

To a solution of the N-Boc-L-azetidine-2-carboxylic acid (1.0 g, 5.0 mmol) in anhydrous dichloromethane (20 mL) at 0°C are added ethyl chloroformate (0.52 mL, 5.5 mmol) and triethylamine (0.77 mL, 5.5 mmol). After stirring for 30 minutes, a solution of ammonia in methanol (2.0 M, 5.0 mL, 10.0 mmol) is added, and the reaction mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield N-Boc-L-azetidine-2-carboxamide.

Quantitative Data:

| Product | Yield |

| N-Boc-L-azetidine-2-carboxamide | ~70-80% over two steps |

Step 3: Conversion of the Amide to the Amine

Two primary methods are employed for the conversion of the N-protected azetidine-2-carboxamide to the corresponding 2-aminomethylazetidine derivative: Hofmann rearrangement and direct reduction.

The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. The reaction is known to proceed with retention of configuration at the migrating carbon.[2]

Experimental Protocol:

To a solution of N-Boc-L-azetidine-2-carboxamide (0.5 g, 2.5 mmol) in a mixture of acetonitrile and water (3:1, 12 mL) is added bis(trifluoroacetoxy)iodobenzene (1.2 g, 2.8 mmol). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, the N-Boc protected 2-aminomethylazetidine, is purified by column chromatography.

Quantitative Data:

| Product | Yield |

| N-Boc-(S)-2-(aminomethyl)azetidine | ~60-70% |

Direct reduction of the amide to the amine can be achieved using a strong hydride reducing agent like lithium aluminum hydride.

Experimental Protocol:

To a suspension of lithium aluminum hydride (0.2 g, 5.3 mmol) in anhydrous tetrahydrofuran (10 mL) at 0°C under an inert atmosphere is added a solution of N-Boc-L-azetidine-2-carboxamide (0.5 g, 2.5 mmol) in anhydrous THF (10 mL) dropwise. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and water (0.6 mL). The resulting solid is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated to give the crude N-Boc-(S)-2-(aminomethyl)azetidine.

Quantitative Data:

| Product | Yield |

| N-Boc-(S)-2-(aminomethyl)azetidine | ~80-90% |

Logical Workflow for Route B:

Conclusion

The asymmetric synthesis of 2-aminomethylazetidine derivatives can be reliably achieved through well-established synthetic routes. The choice between starting from a chiral azetidine-2-carbonitrile or a chiral azetidine-2-carboxylic acid will depend on the availability of starting materials and the desired scale of the synthesis. The biocatalytic resolution of the nitrile offers an elegant and highly enantioselective approach, while the route from the carboxylic acid provides versatility through different amide-to-amine conversion methods. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical synthesis of these valuable chiral building blocks.

References

(R)-2-Aminomethyl-1-methylazetidine: A Comprehensive Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characterization of (R)-2-Aminomethyl-1-methylazetidine, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic and physical data, detailed experimental protocols for its characterization, and a logical workflow for its structural elucidation.

Physicochemical Properties

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of a chiral center at the C2 position and a basic aminomethyl group makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. A summary of its key identifiers and properties is presented in Table 1.

| Property | Value |

| IUPAC Name | (2R)-1-methylazetidin-2-yl)methanamine |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 1363382-92-6 |

| Canonical SMILES | CN1CC--INVALID-LINK--CN |

Table 1: Key Identifiers and Properties of this compound

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms.[1] A representative ¹H NMR spectrum of 2-Aminomethyl-1-methylazetidine is available, and the expected chemical shifts and multiplicities for the (R)-enantiomer are detailed in Table 2.[1]

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.3 | s | 3H |

| Azetidine-H2 | ~3.4 | m | 1H |

| Azetidine-H4 (axial) | ~3.2 | m | 1H |

| Azetidine-H4 (eq) | ~3.0 | m | 1H |

| CH₂-NH₂ | ~2.8 | m | 2H |

| Azetidine-H3 | ~1.9 | m | 2H |

| NH₂ | ~1.5 (broad) | s | 2H |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 3.

| Assignment | Chemical Shift (ppm) |

| Azetidine-C2 | ~65 |

| Azetidine-C4 | ~58 |

| CH₂-NH₂ | ~48 |

| N-CH₃ | ~45 |

| Azetidine-C3 | ~25 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented in Table 4.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3250 | N-H stretch | Primary amine (NH₂) |

| 2950-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1650-1580 | N-H bend | Primary amine (NH₂) |

| 1470-1430 | C-H bend | CH₂ |

| 1260-1000 | C-N stretch | Amine |

Table 4: Key IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak and major fragments are listed in Table 5.

| m/z | Ion |

| 100 | [M]⁺ |

| 85 | [M-CH₃]⁺ |

| 71 | [M-C₂H₅N]⁺ |

| 57 | [C₃H₇N]⁺ |

| 44 | [C₂H₆N]⁺ |

Table 5: Predicted Mass Spectrometry Data for this compound

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality characterization data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell. For solid samples, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) or chemical ionization (CI) can be used. Electrospray ionization (ESI) is suitable for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Structural Characterization Workflow

The logical process for the structural elucidation of a novel compound like this compound is depicted in the following workflow diagram.

Caption: Workflow for the structural characterization of a chemical compound.

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data presented in this guide provide a comprehensive reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data for its unambiguous identification. Due to a lack of published research on the specific biological roles of this compound, a signaling pathway diagram is not applicable at this time. Instead, a general workflow for structural elucidation has been provided.

References

Spectroscopic and Spectrometric Analysis of (R)-2-Aminomethyl-1-methylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chiral compound (R)-2-Aminomethyl-1-methylazetidine. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic and spectrometric characteristics based on the analysis of structurally similar compounds and established principles of these analytical techniques. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of related azetidine and N-methylated amine compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1' | 2.5 - 2.8 | m | - | 2H |

| H2 | 3.0 - 3.3 | m | - | 1H |

| H3 | 1.8 - 2.1 | m | - | 2H |

| H4 | 2.9 - 3.2 | t | ~7-8 | 2H |

| N-CH₃ | 2.2 - 2.4 | s | - | 3H |

| NH₂ | 1.2 - 1.8 | br s | - | 2H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: "m" denotes multiplet, "t" denotes triplet, "s" denotes singlet, and "br s" denotes broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1' | 45 - 50 |

| C2 | 60 - 65 |

| C3 | 20 - 25 |

| C4 | 55 - 60 |

| N-CH₃ | 40 - 45 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Proposed Fragment |

| 114 | High | [M]⁺ (Molecular Ion) |

| 99 | Medium | [M - CH₃]⁺ |

| 84 | High | [M - CH₂NH₂]⁺ |

| 70 | Medium | [Azetidine ring fragmentation] |

| 57 | High | [C₄H₉]⁺ |

| 44 | Medium | [CH₂NH₂]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Pulse Program: zg30.

-

Number of Scans: 16.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

-

Pulse Program: zgpg30 (proton-decoupled).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 240 ppm.

-

Temperature: 298 K.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a chiral amine like this compound.

Caption: Workflow for the synthesis and characterization of a chiral amine.

Caption: Interrelation of analytical data for structural elucidation.

(R)-2-Aminomethyl-1-methylazetidine: A Technical Overview of Physicochemical Properties and Synthetic Strategies

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the known physical and chemical properties of the chiral azetidine derivative, (R)-2-Aminomethyl-1-methylazetidine. Due to the limited availability of experimental data for this specific enantiomer, information for the racemic mixture, 2-Aminomethyl-1-methylazetidine, is included where applicable and noted as such. This document also outlines a proposed synthetic pathway and discusses the general biological significance of chiral azetidines.

Physicochemical Properties

| Property | Value | Data Type |

| Molecular Formula | C₅H₁₂N₂ | - |

| Molecular Weight | 100.16 g/mol | Calculated |

| CAS Number | 1363382-92-6 (for racemate) | Experimental |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum for the racemic 2-Aminomethyl-1-methylazetidine has been reported.[1][2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in the reviewed literature. However, a plausible synthetic route can be proposed based on the commercially available precursor, (R)-2-Aminomethyl-1-Boc-azetidine (CAS: 887626-82-6).[3] The synthesis would likely involve a two-step process: deprotection of the Boc group followed by N-methylation.

Proposed Synthetic Pathway

A potential route to synthesize this compound is outlined below. This pathway involves the initial deprotection of a Boc-protected precursor, followed by reductive amination to introduce the methyl group onto the ring nitrogen.

Caption: Proposed two-step synthesis of the target compound from a Boc-protected precursor.

Step 1: Deprotection of (R)-2-Aminomethyl-1-Boc-azetidine

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.

Methodology:

-

Dissolve (R)-2-Aminomethyl-1-Boc-azetidine in a suitable solvent such as dichloromethane (DCM).

-

Add an acid, typically trifluoroacetic acid (TFA), to the solution. The reaction is usually carried out at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting crude (R)-2-(aminomethyl)azetidine salt is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the deprotected intermediate.

Step 2: N-methylation of (R)-2-(Aminomethyl)azetidine

Objective: To introduce a methyl group at the 1-position of the azetidine ring.

Methodology: Reductive amination is a common and effective method for N-methylation.[4]

-

Dissolve the intermediate, (R)-2-(aminomethyl)azetidine, in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add an aqueous solution of formaldehyde (CH₂O).

-

Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[4][5]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final compound, this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the azetidine scaffold is a recognized pharmacophore present in a variety of biologically active natural and synthetic products.[6] Chiral azetidines, in particular, are of significant interest in medicinal chemistry due to their potential to form stereospecific interactions with biological targets, which can lead to improved efficacy and reduced off-target effects.[7][8]

The incorporation of small, constrained ring systems like azetidine can impart favorable pharmacokinetic properties to drug candidates.[9] Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.[7][10][11] The specific biological role of this compound, however, remains to be elucidated through future research.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel chiral azetidine derivative like this compound.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 2-Aminomethyl-1-methylazetidine(1363382-92-6) 1H NMR spectrum [chemicalbook.com]

- 3. (R)-2-Aminomethyl-1-Boc-azetidine | 887626-82-6 | MKB62682 [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Acquisition of (R)-2-Aminomethyl-1-methylazetidine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to assist researchers, scientists, and drug development professionals in the procurement and synthesis of the chiral building block, (R)-2-Aminomethyl-1-methylazetidine. This guide addresses the current commercial availability landscape and provides insights into synthetic routes from readily available precursors.

While direct commercial suppliers for this compound are not prominently listed in major chemical catalogs, its N-Boc protected precursor, (R)-2-Aminomethyl-1-Boc-azetidine (CAS No. 887626-82-6), is readily available from several suppliers. This accessibility provides a clear and viable pathway to obtaining the target compound through a straightforward deprotection and subsequent N-methylation.

Commercial Availability of the Precursor

The pivotal precursor, (R)-2-Aminomethyl-1-Boc-azetidine, can be sourced from various chemical suppliers. Researchers are advised to consult the catalogs of major vendors for current pricing and availability. For reference, the enantiomeric (S)-2-Aminomethyl-1-methylazetidine (CAS No. 1363378-17-9) has been listed by suppliers, indicating the feasibility of synthesizing and isolating these chiral azetidine derivatives.

A summary of representative supplier information for the commercially available N-Boc protected precursor is provided below.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | (R)-2-Aminomethyl-1-Boc-azetidine | 887626-82-6 | ≥95% | Availability and pricing subject to inquiry. |

| Other Fine Chemical Suppliers | (R)-2-Aminomethyl-1-Boc-azetidine | 887626-82-6 | Varies | Researchers are encouraged to inquire with their preferred vendors. |

Synthetic Pathway to this compound

The synthesis of the target compound from its N-Boc protected precursor involves a two-step process:

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen.

-

N-Methylation: The resulting secondary amine is methylated to yield the final product.

A general experimental workflow for this synthesis is outlined below.

Caption: Synthetic workflow from precursor to final product.

Experimental Protocols

Protocol 1: Boc Deprotection of (R)-2-Aminomethyl-1-Boc-azetidine

This procedure is a standard method for the removal of a Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

(R)-2-Aminomethyl-1-Boc-azetidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve (R)-2-Aminomethyl-1-Boc-azetidine in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-2-(Aminomethyl)azetidine. The product may be used in the next step without further purification or can be purified by distillation or chromatography if necessary.

Protocol 2: N-Methylation of (R)-2-(Aminomethyl)azetidine (Eschweiler-Clarke Reaction)

This is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.

Materials:

-

Crude (R)-2-(Aminomethyl)azetidine from the previous step

-

Formic acid (88-98%)

-

Formaldehyde (37% solution in water)

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous potassium carbonate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the crude (R)-2-(Aminomethyl)azetidine.

-

Add formic acid (typically 2-3 equivalents) and formaldehyde solution (typically 2-3 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) for several hours (monitor by TLC or GC-MS until the reaction is complete).

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully basify the mixture by the slow addition of a sodium hydroxide solution to a pH > 10.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether (3x).

-

Combine the organic layers and dry over anhydrous potassium carbonate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quality Control and Characterization

It is imperative for researchers to verify the identity and purity of the synthesized compound. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity of the final product.

A logical workflow for the procurement and in-house synthesis of this compound is presented below.

Caption: Procurement and Quality Control Workflow.

This guide provides a foundational framework for researchers to obtain this compound. Given the necessity of a synthetic step from a commercially available precursor, careful planning and execution of the described protocols, along with rigorous analytical verification, are essential for ensuring the quality and success of subsequent research endeavors. Researchers may also consider engaging with custom synthesis organizations, many of which have expertise in heterocyclic chemistry and can provide the target compound on a fee-for-service basis.

A Technical Guide to the Biological Activity Screening of Novel Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key findings related to the biological activity screening of novel azetidine compounds. Azetidines, four-membered nitrogen-containing heterocycles, are a significant class of compounds in medicinal chemistry due to their unique structural properties and diverse pharmacological activities.[1][2][3] Their satisfactory stability and molecular rigidity make them valuable scaffolds in drug discovery.[3][4] This document details the experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties, presents quantitative data from various studies, and illustrates key experimental workflows and signaling pathways.

Core Biological Activities of Azetidine Compounds

The strained four-membered ring of azetidine allows for unique chemical reactivity and biological interactions.[2][5] Research has demonstrated that derivatives of this scaffold exhibit a wide range of potent biological effects.

Anticancer Activity

Azetidine derivatives have emerged as promising candidates for anticancer drug development.[3][6] They have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, a series of 2-azetidinone derivatives displayed anticancer potential against breast cancer (MCF7) cell lines.[7] Other studies have identified azetidine amides as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in tumor cell proliferation and survival.[8][9] These compounds have demonstrated the ability to inhibit cancer cell growth, suppress the expression of STAT3 target genes, and induce apoptosis in human breast cancer cells.[8][9] Furthermore, some azetidine-containing compounds have shown high cytotoxicity against human monocytic leukemia cells (THP-1) by inducing apoptosis.[10]

Antimicrobial Activity

The azetidine scaffold, particularly the azetidin-2-one (β-lactam) ring, is historically significant for its antibacterial properties, forming the core of penicillin and cephalosporin antibiotics.[1][11] Modern synthetic azetidine derivatives continue to show broad-spectrum antimicrobial activity.[6]

-

Antibacterial Activity: Newly synthesized azetidine compounds have demonstrated significant efficacy against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[12][13] For example, combining an azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones.[1]

-

Antifungal Activity: Several azetidine derivatives have also exhibited potent antifungal activity against strains like Aspergillus niger and Colletotrichum capsici, with efficacy comparable to the standard drug fluconazole in some cases.[11]

-

Antitubercular Activity: Azetidine derivatives have been identified that are active against Mycobacterium tuberculosis, including multidrug-resistant strains, by inhibiting mycolate assembly.[6][14]

Anti-inflammatory Activity

Azetidine compounds have been investigated for their potential to treat inflammatory diseases.[15] Studies on azetidine-2-one derivatives of ferulic acid revealed significant in vivo anti-inflammatory effects in both acute and chronic inflammation models.[15][16] One notable compound demonstrated a 96.66% inhibition of acute inflammatory edema, an effect slightly more intense than that of diclofenac.[16] Another novel azetidine derivative, KHG26792, was found to attenuate the production of inflammatory mediators like IL-6, IL-1β, and TNF-α in microglial cells, suggesting its potential in neuroinflammatory conditions.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological screening of azetidine compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate exponentially growing cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium and incubate for 24 hours.[19]

-

Compound Preparation: Prepare stock solutions of the novel azetidine compounds in a suitable solvent like DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 1–100 µM).[19]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic drug).[19]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[19]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate for 5 minutes on a micro-vibrator and measure the absorbance at 540 nm using an ELISA plate reader.[19]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [1 - (Absorbance of Test / Absorbance of Control)] x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.[19]

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is widely used to determine the antimicrobial activity of compounds by measuring the diameter of the zone of inhibition.[13][20]

Principle: An antimicrobial agent impregnated on a disk or placed in a well diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, its growth will be inhibited in a circular zone around the point of application. The diameter of this zone is proportional to the susceptibility of the organism.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi, sterilize it by autoclaving, and pour it into sterile Petri dishes to a uniform depth of 3-4 mm.[19]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly swab the entire surface of the agar plates with the microbial suspension.

-

Compound Application:

-

Disk Diffusion: Aseptically place sterile paper discs impregnated with known concentrations of the azetidine compound onto the inoculated agar surface.

-

Agar Well Diffusion: Create bores (wells) in the agar using a sterile borer. Add a defined volume (e.g., 100 µL) of the test compound solution (e.g., 100 µg/mL in DMSO) into each well.[11][19]

-

-

Controls: Use a standard antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi) as a positive control and the solvent (e.g., DMSO) as a negative control.[13]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[19]

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (including the well/disc diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.[19][21]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[16]

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize for at least one week under standard laboratory conditions.

-

Grouping and Administration: Divide the animals into groups: a control group, a standard drug group (e.g., Diclofenac or Indomethacin), and test groups for different doses of the novel azetidine compounds. Administer the test compounds and the standard drug orally or intraperitoneally one hour before inducing inflammation. The control group receives only the vehicle.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 24 hours) using a plethysmometer or a digital caliper.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100, where ΔV is the change in paw volume from the initial measurement.

Data Presentation

The following tables summarize quantitative data from various studies on the biological activities of novel azetidine compounds.

Table 1: Anticancer Activity of Novel Azetidine Compounds

| Compound ID | Target Cell Line | IC₅₀ (µM) | Citation |

| 1a | A549 (Lung) | 0.0022 | [22] |

| 1a | HCT116 (Colon) | 0.0021 | [22] |

| 17 | MCF7 (Breast) | Reported as most potent | [7] |

| 7e, 7f, 7g, 9k | MDA-MB-231 (Breast) | Showed best cellular activities | [8][9] |

| 2H-azirine-azetidinone 1 | HL-60 (Leukemia) | 1.1 - 10.5 | [23] |

| 2H-azirine-azetidinone 2 | HL-60 (Leukemia) | 3.8 - 26.6 | [23] |

Table 2: Antimicrobial Activity of Novel Azetidine Compounds

| Compound ID | Microorganism | Activity Measurement | Citation |

| D2 | E. coli | Superior effectiveness | [12] |

| D2 | S. aureus | Superior effectiveness | [12] |

| M7 | S. aureus | 22 mm Zone of Inhibition | [24][25] |

| M7, M8 | E. coli | 25 mm Zone of Inhibition | [24][25] |

| 4k, 4o | E. coli | 93.06% Relative Inhibition | [11] |

| BGAz-001 | M. bovis BCG | MIC: 64.5 µM | [14] |

| BGAz-001 | M. smegmatis | MIC: 30.5 µM | [14] |

Table 3: Anti-inflammatory Activity of Novel Azetidine Compounds

| Compound ID | Assay Model | Inhibition (%) | Citation |

| 6b | Carrageenan-induced edema (24h) | 96.66% | [16] |

| 6c | Carrageenan-induced edema (24h) | 91.28% | [16] |

| KHG26792 | Aβ-treated microglial cells | Attenuated inflammatory mediators | [17] |

Table 4: Enzyme Inhibition Activity of Novel Azetidine Compounds

| Compound ID | Target Enzyme | Kᵢ or IC₅₀ | Citation |

| 5a | STAT3:STAT3 | IC₅₀: 0.52 µM | [8][9] |

| 5o | STAT3:STAT3 | IC₅₀: 0.38 µM | [8][9] |

| 7 | JAK3 | IC₅₀: 0.26 nM | [4] |

| 22b | VMAT2 | Kᵢ: 24 nM | [26] |

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the screening of azetidine compounds.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 13. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 14. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 19. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. mdpi.com [mdpi.com]

- 23. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ajchem-a.com [ajchem-a.com]

- 25. ajchem-a.com [ajchem-a.com]

- 26. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of N-methyl-2-substituted Azetidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained nature offers a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets. The conformational preferences of substituted azetidines, particularly N-methyl-2-substituted derivatives, are crucial for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive overview of the conformational analysis of this important class of molecules, detailing experimental protocols and presenting key data for interpretation.

Core Concepts in Azetidine Conformation

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The puckering of the ring, along with the orientation of the substituents, defines the overall conformation. For N-methyl-2-substituted azetidines, two primary conformations are of interest:

-

Axial Conformer: The 2-substituent occupies a position roughly perpendicular to the mean plane of the ring.

-

Equatorial Conformer: The 2-substituent is positioned in the approximate plane of the ring.

The equilibrium between these two conformers is influenced by steric and electronic effects of the substituent at the C2 position and the N-methyl group. The nitrogen atom undergoes rapid pyramidal inversion, which also influences the conformational landscape.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the conformational preferences of N-methyl-2-substituted azetidines in solution. Key NMR parameters provide quantitative insights into the geometry of the azetidine ring.

Key NMR Parameters and Their Interpretation

The vicinal coupling constants (³J) between the protons on the azetidine ring are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

| Coupling Constant | Typical Value Range (Hz) | Dihedral Angle Relationship | Conformational Implication |

| ³J_cis_ | 8.4 - 8.9 | ~0-30° | Protons are on the same face of the ring. |

| ³J_trans_ | 5.8 - 7.9 | ~120-150° | Protons are on opposite faces of the ring. |

Table 1: Representative ³J Coupling Constants for Azetidine Ring Protons. [1]

A larger ³J_cis_ value compared to ³J_trans_ is characteristic of the puckered azetidine ring.[1] The precise values of these coupling constants can indicate the degree of ring puckering and the preferred orientation of the C2-substituent.

Nuclear Overhauser Effect (NOE) experiments are also crucial for determining the relative stereochemistry and through-space proximity of protons. For example, an NOE between the N-methyl protons and the C2-proton would suggest a cis relationship, influencing the assignment of the dominant conformer.

Detailed Experimental Protocol: NMR-Based Conformational Analysis

This protocol outlines the key steps for determining the solution conformation of a novel N-methyl-2-substituted azetidine.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified N-methyl-2-substituted azetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can influence the conformational equilibrium.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

- Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.

- Carefully integrate all signals to confirm the number of protons.

- Measure the chemical shifts (δ) and coupling constants (J) for the azetidine ring protons. Pay close attention to the multiplicity of the signals.

3. 2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish the proton-proton coupling network within the azetidine ring and its substituents. This will confirm the assignment of adjacent protons.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. This is critical for determining the relative stereochemistry. Look for key NOEs between the N-methyl group and the protons at C2 and C4, and between the C2-substituent and ring protons.

4. Data Analysis and Interpretation:

- Extract the ³J_cis_ and ³J_trans_ coupling constants for the azetidine ring protons from the ¹H NMR spectrum.

- Analyze the NOESY/ROESY spectrum to identify key spatial proximities.

- Use the measured coupling constants and NOE data to build a model of the predominant conformation (axial or equatorial) of the C2-substituent.

- If the observed coupling constants are intermediate between the expected values for pure axial and equatorial conformers, this suggests a dynamic equilibrium between the two forms. The population of each conformer can be estimated using the following equation (assuming rapid exchange on the NMR timescale): *J_obs_ = xaxJax + xeqJeq where J_obs_ is the observed coupling constant, xax and xeq are the mole fractions of the axial and equatorial conformers, and Jax and Jeq are the coupling constants for the pure axial and equatorial conformers (often estimated from model compounds or computational calculations).

5. Computational Modeling (Optional but Recommended):

- Perform conformational searches and energy calculations using computational methods (e.g., Density Functional Theory - DFT) to model the different possible conformations.

- Calculate the predicted NMR parameters (chemical shifts and coupling constants) for the computationally derived low-energy conformers.

- Compare the calculated parameters with the experimental data to support and refine the conformational assignment.

Visualizing the Conformational Analysis Workflow

The following diagrams illustrate the logical flow of the experimental and analytical process for determining the conformation of N-methyl-2-substituted azetidines.

Conclusion

The conformational analysis of N-methyl-2-substituted azetidines is a critical step in the development of new chemical entities for drug discovery. A thorough understanding of the conformational preferences, determined primarily through detailed NMR spectroscopic analysis, allows for the fine-tuning of molecular properties to optimize biological activity. The integration of experimental data with computational modeling provides a powerful approach to confidently assign the three-dimensional structures of these important heterocyclic compounds. This guide provides a foundational framework for researchers to approach the conformational analysis of this versatile scaffold.

References

An In-Depth Technical Guide to the Ring Strain and Reactivity of the Azetidine Core in (R)-2-Aminomethyl-1-methylazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the azetidine core within the chiral molecule (R)-2-Aminomethyl-1-methylazetidine. The inherent ring strain of the four-membered azetidine ring profoundly influences its reactivity, making it a versatile scaffold in medicinal chemistry and drug development. This document details the structural properties stemming from this strain, outlines key synthetic and reactive methodologies, and provides insights into the mechanistic pathways that govern its transformations.

The Azetidine Core: A Balance of Strain and Stability

Azetidines, four-membered nitrogen-containing heterocycles, exhibit a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain is a consequence of the deviation of bond angles from the ideal tetrahedral geometry and torsional strain from eclipsing interactions of substituents.[1] This inherent strain is the primary driver of the azetidine ring's reactivity, rendering it susceptible to a variety of ring-opening and rearrangement reactions.[1][2] Despite this, azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines, striking a useful balance for synthetic applications.[1][2]

The presence of substituents on the azetidine ring, as in this compound, can further influence the ring's conformation and reactivity. The aminomethyl group at the C2 position and the methyl group on the nitrogen atom play crucial roles in directing the outcomes of chemical transformations.

Structural Parameters and Spectroscopic Data

Spectroscopic data serves to confirm the structure of this compound. The 1H NMR spectrum provides characteristic signals for the protons of the azetidine ring and its substituents.[3] Infrared (IR) spectroscopy can identify the characteristic stretching and bending vibrations of the functional groups present. Primary and secondary amines typically show N-H stretching absorptions in the range of 3300-3500 cm-1.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of synthetic routes, often starting from commercially available chiral precursors. A common strategy involves the N-methylation of a suitable protected 2-aminomethylazetidine derivative.

Experimental Protocol: N-Methylation of (R)-2-(Aminomethyl)-1-Boc-azetidine

A plausible synthetic route to this compound involves the N-methylation of the corresponding Boc-protected precursor, followed by deprotection. While a specific protocol for this exact transformation is not detailed in the reviewed literature, a general procedure for N-methylation of amines can be adapted.

Step 1: N-Methylation

-

To a solution of (R)-2-(Aminomethyl)-1-Boc-azetidine in a suitable aprotic solvent (e.g., THF, DMF), add a mild base (e.g., K2CO3, Cs2CO3).[5]

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-Boc-(R)-2-(methylaminomethyl)-1-azetidine.

Step 2: Boc Deprotection

-

Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane, dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to obtain the desired (R)-2-(Methylaminomethyl)-azetidine salt. Neutralization with a suitable base will yield the free amine.

Note: This is a generalized protocol and would require optimization for this specific substrate.

Reactivity of the Azetidine Core: Strain-Driven Transformations

The reactivity of the azetidine ring in this compound is dominated by its inherent ring strain. This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening or ring expansion, resulting in the formation of more stable five- or six-membered rings or acyclic products.

Acid-Catalyzed Ring Expansion

One of the most synthetically useful transformations of substituted azetidines is acid-mediated ring expansion.[6][7] For a 2-substituted azetidine like this compound, treatment with a Brønsted or Lewis acid can induce a rearrangement to a more stable pyrrolidine derivative.

The mechanism of this transformation is thought to proceed through protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack or rearrangement. The specific pathway and product distribution will depend on the nature of the substituents and the reaction conditions.

Below is a logical workflow for a typical acid-catalyzed ring expansion of a 2-substituted azetidine.

Caption: Workflow for Acid-Catalyzed Ring Expansion.

A more detailed mechanistic representation of the acid-catalyzed ring expansion is depicted below. This pathway involves protonation of the ring nitrogen, followed by a concerted or stepwise ring-opening and intramolecular nucleophilic attack by the exocyclic amine.

Caption: Mechanism of Acid-Catalyzed Ring Expansion.

Quantitative Reactivity Data

While specific kinetic data for the reactions of this compound are not extensively reported, the reactivity of the azetidine core is generally influenced by several factors:

-

Nature of the Electrophile/Nucleophile: Stronger electrophiles and nucleophiles will react more readily with the azetidine ring.

-

Substituents: Electron-withdrawing groups can affect the basicity of the nitrogen and the stability of intermediates, while bulky substituents can introduce steric hindrance.

-